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Compound of Interest

Ethyl 2-chloro-4-methyloxazole-5-
Compound Name:
carboxylate

cat. No.: B1338036

An In-depth Technical Guide to Ethyl 2-chloro-4-
methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of Ethyl 2-chloro-4-methyloxazole-5-carboxylate. Due to the limited direct
experimental data available for this specific compound, this document leverages data from
closely related structural analogs and established principles of oxazole chemistry to build a
detailed profile. The guide covers predicted physical and chemical properties, a proposed
synthetic pathway with detailed experimental protocols, expected spectral characteristics, and
predicted chemical reactivity. This information is intended to serve as a valuable resource for
researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in
utilizing this and similar oxazole-based scaffolds.

Introduction

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a substituted oxazole, a class of five-
membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom.
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural
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products and synthetic compounds with a wide range of biological activities. The specific
substitution pattern of a chloro group at the 2-position, a methyl group at the 4-position, and an
ethyl carboxylate at the 5-position suggests its potential as a versatile intermediate for the
synthesis of more complex molecules. The chloro group at the C2 position is a particularly
interesting feature, as it can serve as a handle for various cross-coupling reactions to introduce
further diversity.

This guide aims to consolidate the available information and provide a predictive profile of
Ethyl 2-chloro-4-methyloxazole-5-carboxylate to facilitate its synthesis and application in
research and development.

Physicochemical Properties

Direct experimental data for the physical properties of Ethyl 2-chloro-4-methyloxazole-5-
carboxylate is not readily available in the public domain. However, we can infer its properties
by examining its structural analogs.

~ore € | Identificati

Property Value
Ethyl 2-chloro-4-methyl-1,3-oxazole-5-
IUPAC Name
carboxylate
Molecular Formula C7HsCINOs
Molecular Weight 189.60 g/mol
Canonical SMILES CCOC(=0)C1=C(N=C(01)CIhC
InChlKey=YQGFFFNPCWBNRU-
INChl Key

UHFFFAOYSA-N

Comparative Physicochemical Data of Structural
Analogs

The following table summarizes the available data for compounds structurally related to Ethyl
2-chloro-4-methyloxazole-5-carboxylate. These analogs provide a basis for estimating the
properties of the target compound.
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Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Ethyl 4-
methyloxazol
e-5-
carboxylate[1

12]

20485-39-6

C7HoNOs3

155.15

Ethyl 2-
chloro-5-
methyloxazol
e-4-
carboxylate[3

]

1144520-57-
9

C7HsCINO3

189.60

Ethyl 5-
chloro-2-
methyloxazol
e-4-
carboxylate[4

]

123811-74-5

C7HsCINO3

189.60

Ethyl 2-
chloro-4-
methyl-1,3-
thiazole-5-

carboxylate[5

]

7238-62-2

C7HsCINO2S

205.66

32-34 244-245

Based on the data from its analogs, particularly the thiazole analog, it is reasonable to predict

that Ethyl 2-chloro-4-methyloxazole-5-carboxylate is likely a low-melting solid or a high-

boiling liquid at room temperature. Its solubility is expected to be good in common organic

solvents.

Proposed Synthesis
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A plausible synthetic route to Ethyl 2-chloro-4-methyloxazole-5-carboxylate involves a two-
step process: first, the synthesis of the precursor, Ethyl 4-methyloxazole-5-carboxylate,
followed by regioselective chlorination at the C2 position.

Synthetic Workflow Diagram

Step 2: C2-Chlorination

Chlorinating Agent
Step 1: Oxazole Ring Formation (e.g., SO2CI2 or NCS)
> Ethyl 2»chIoro»4-methyloxazole-s-carboxylate)
L
—>

en Ethyl 4-methonxazoIe»S-carboxylate) (Ethyl 4-methyloxazole-s-carboxylate)
Ethyl a-chloroacetoacetate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of 4-methyloxazole-5-
carboxylic esters.

e Materials:
o Ethyl a-chloroacetoacetate
o Formamide
o 1 N aqueous potassium carbonate solution

o Benzene (or a suitable alternative solvent like toluene or ethyl acetate)
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o Anhydrous sodium sulfate

e Procedure:

[e]

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine
ethyl a-chloroacetoacetate (1.0 eq) and an excess of formamide (2.0 - 10.0 eq).

o Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o After the reaction is complete, cool the mixture to room temperature.

o Add 1 N aqueous potassium carbonate solution to the reaction mixture at 0 °C to
neutralize any acidic byproducts.

o Extract the aqueous layer with benzene (or another suitable organic solvent) multiple
times.

o Combine the organic extracts and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude product can be purified by vacuum distillation or column chromatography on
silica gel to yield pure Ethyl 4-methyloxazole-5-carboxylate.

The C2 position of the oxazole ring is known to be susceptible to deprotonation and
subsequent reaction with electrophiles. Direct chlorination can be achieved using various
chlorinating agents.

o Materials:

o Ethyl 4-methyloxazole-5-carboxylate

o N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2)

o Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)
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o Inert atmosphere (Nitrogen or Argon)

e Procedure:

[e]

Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent
under an inert atmosphere.

o Cool the solution to 0 °C in an ice bath.
o Slowly add the chlorinating agent (e.g., NCS, 1.1 eq) portion-wise to the stirred solution.

o Allow the reaction to warm to room temperature and stir until TLC analysis indicates the
complete consumption of the starting material.

o Quench the reaction by adding a saturated agueous solution of sodium bicarbonate.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-chloro-
4-methyloxazole-5-carboxylate.

Predicted Chemical Reactivity

The chemical reactivity of Ethyl 2-chloro-4-methyloxazole-5-carboxylate is governed by the
interplay of the oxazole ring's electronics and the influence of its substituents.

e Oxazole Ring: The oxazole ring is generally electron-deficient, which makes it less reactive
towards electrophilic aromatic substitution compared to more electron-rich heterocycles.

¢ C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group in
nucleophilic aromatic substitution (SrAr) reactions, especially with activation from the
electron-withdrawing ester group. This position is also amenable to various palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the introduction
of a wide range of substituents.
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o C4-Methyl Group: The electron-donating methyl group at the C4 position slightly activates
the ring.

o C5-Ester Group: The ethyl carboxylate group is an electron-withdrawing group that
deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack.
The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to other

functional groups.

Reactivity Map
C2: Nucleophilic Substitution C4-Methyl: Potential for C5-Ester: Hydrolysis,
(SnAr, Cross-coupling) C-H activation/functionalization Amidation, Reduction

Ethy Ioro-4-methy|oxazo|e/—5-ca¢b/wxylate

Click to download full resolution via product page

Caption: Predicted sites of reactivity on Ethyl 2-chloro-4-methyloxazole-5-carboxylate.
(Note: The diagram above is a conceptual representation and requires a chemical structure
image for accurate annotation).

Predicted Spectral Data

While experimental spectra for Ethyl 2-chloro-4-methyloxazole-5-carboxylate are not
available, we can predict the key features based on its structure and data from analogs.
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Technique Predicted Features

- Ethyl group: A quartet around 4.2-4.4 ppm
1H NMR (CHz) and a triplet around 1.2-1.4 ppm (CHs).-
Methyl group: A singlet around 2.3-2.5 ppm.

- Carbonyl carbon (ester): A signal in the range
of 160-165 ppm.- Oxazole ring carbons: Signals
between 120-160 ppm. The carbon attached to
13C NMR chlorine (C2) would be significantly shifted.-
Ethyl group carbons: Signals around 60-65 ppm
(CHz) and 13-15 ppm (CHs).- Methyl group

carbon: A signal around 10-15 ppm.

- Molecular lon (M*): An ion peak corresponding
to the molecular weight (189.60 g/mol ) with a
characteristic M+2 isotope peak for chlorine.-
Mass Spectrometry (EI) Fragmentation: Likely fragmentation patterns
would include the loss of the ethoxy group (-
OEt), the entire ester group (-COOEL), and

potentially the chlorine atom.

Conclusion

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a promising heterocyclic building block for
which direct experimental data is currently limited. However, by analyzing its structural analogs
and applying fundamental principles of organic chemistry, a robust predictive profile can be
established. This technical guide provides a proposed synthetic route, predicted
physicochemical properties, and an overview of its likely chemical reactivity. The presence of
multiple functional groups, particularly the reactive chloro substituent at the C2 position, makes
this compound a valuable target for synthesis and a potentially key intermediate for the
development of novel bioactive molecules. Further experimental validation of the predictions
outlined in this guide is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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